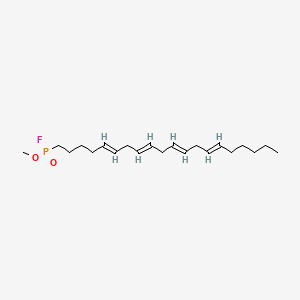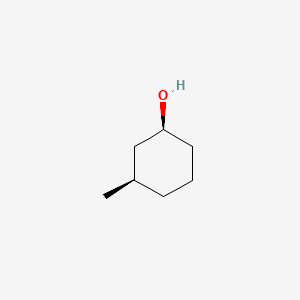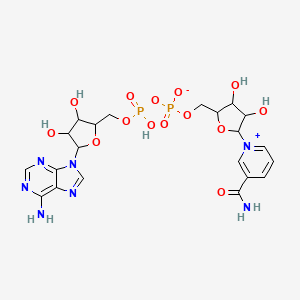
Mafp
Overview
Description
Methoxy arachidonyl fluorophosphonate is a synthetic compound known for its potent inhibitory effects on various enzymes, particularly serine hydrolases and serine proteases. It is widely used in biochemical research due to its ability to irreversibly inhibit enzymes such as phospholipase A2 and fatty acid amide hydrolase .
Scientific Research Applications
Methoxy arachidonyl fluorophosphonate is extensively used in scientific research, particularly in the fields of biochemistry and pharmacology . Its applications include:
Enzyme Inhibition Studies: Used to study the inhibition mechanisms of serine hydrolases and serine proteases.
Pharmacological Research: Investigates the role of phospholipase A2 and fatty acid amide hydrolase in various physiological and pathological processes.
Neuroscience: Explores the effects of enzyme inhibition on neurotransmitter release and synaptic function.
Cancer Research: Studies the impact of enzyme inhibition on cancer cell proliferation and metastasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxy arachidonyl fluorophosphonate is synthesized through a multi-step process involving the esterification of arachidonic acid with methoxyphosphonic dichloride, followed by fluorination. The reaction typically requires anhydrous conditions and the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: While specific industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions: Methoxy arachidonyl fluorophosphonate primarily undergoes substitution reactions due to the presence of the fluorophosphonate group. It can also participate in hydrolysis under acidic or basic conditions, leading to the formation of methoxy arachidonic acid and fluorophosphoric acid .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Hydrolysis: Conducted under acidic (HCl) or basic (NaOH) conditions.
Major Products:
Substitution Reactions: Yield various substituted arachidonyl derivatives.
Hydrolysis: Produces methoxy arachidonic acid and fluorophosphoric acid.
Mechanism of Action
Methoxy arachidonyl fluorophosphonate exerts its effects by irreversibly binding to the active site of target enzymes, forming a covalent bond with the serine residue in the enzyme’s active site . This prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity. The primary molecular targets include phospholipase A2 and fatty acid amide hydrolase, which are involved in lipid metabolism and signaling pathways .
Comparison with Similar Compounds
Methoxy arachidonyl fluorophosphonate is unique due to its high potency and irreversible inhibition of a broad range of serine hydrolases and serine proteases . Similar compounds include:
Methyl arachidonyl fluorophosphonate: Another potent inhibitor with similar enzyme targets but different pharmacokinetic properties.
Diisopropyl fluorophosphate: A less selective inhibitor that targets a broader range of serine hydrolases.
Phenylmethylsulfonyl fluoride: A reversible inhibitor of serine proteases with lower potency compared to methoxy arachidonyl fluorophosphonate.
Properties
IUPAC Name |
(5E,8E,11E,14E)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7+,11-10+,14-13+,17-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKZCGMJGHHOKJ-SHDWVJIKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCP(=O)(OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36FO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(6R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7824463.png)
![(1S,2R,18R,22S,25R,28R,40R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B7824464.png)






